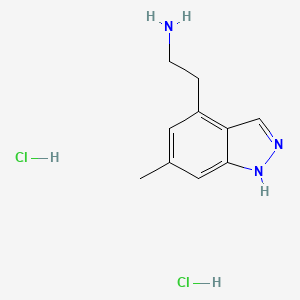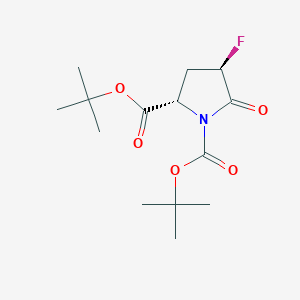
3-(2-Amino-1,3-thiazol-5-yl)azetidin-3-ol; bis(trifluoroacetic acid)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Amino-1,3-thiazol-5-yl)azetidin-3-ol; bis(trifluoroacetic acid) is a compound that features a thiazole ring and an azetidine ring The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, while the azetidine ring is a four-membered nitrogen-containing ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-1,3-thiazol-5-yl)azetidin-3-ol typically involves the formation of the thiazole ring followed by the construction of the azetidine ring. One common method involves the reaction of α-aminonitriles with dithioformic or dithiophenacetic acids to form 5-aminothiazoles . The azetidine ring can then be introduced through cyclization reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable chemoenzymatic processes, which combine chemical synthesis with enzymatic steps to achieve high yields and purity . These methods are designed to be efficient and environmentally friendly, making them suitable for large-scale production.
化学反応の分析
Types of Reactions
3-(2-Amino-1,3-thiazol-5-yl)azetidin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and bases or acids for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
科学的研究の応用
3-(2-Amino-1,3-thiazol-5-yl)azetidin-3-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
作用機序
The mechanism of action of 3-(2-Amino-1,3-thiazol-5-yl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or anticancer activity by interfering with cell division .
類似化合物との比較
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug featuring a thiazole ring.
Uniqueness
3-(2-Amino-1,3-thiazol-5-yl)azetidin-3-ol is unique due to the presence of both a thiazole and an azetidine ring, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to compounds with only one of these rings .
特性
分子式 |
C10H11F6N3O5S |
|---|---|
分子量 |
399.27 g/mol |
IUPAC名 |
3-(2-amino-1,3-thiazol-5-yl)azetidin-3-ol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H9N3OS.2C2HF3O2/c7-5-9-1-4(11-5)6(10)2-8-3-6;2*3-2(4,5)1(6)7/h1,8,10H,2-3H2,(H2,7,9);2*(H,6,7) |
InChIキー |
MIOUHUUTKYCLSK-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)(C2=CN=C(S2)N)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B13505194.png)

![3-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)benzoic acid](/img/structure/B13505207.png)


![2-Aminofuro[3,2-b]pyridine-3-carboxylic acid](/img/structure/B13505227.png)
![1-[(Tert-butoxy)carbonyl]-2-propylpiperidine-2-carboxylic acid](/img/structure/B13505235.png)
![1-[4-(1,1-Difluoroethyl)pyrimidin-2-yl]methanamine hydrochloride](/img/structure/B13505241.png)





